1-(Furan-2-yl)-2-hydroxypropan-1-one

enzyme catalysis chiral α-hydroxy ketone synthesis benzoylformate decarboxylase

1-(Furan-2-yl)-2-hydroxypropan-1-one (CAS 152723-25-6, molecular formula C₇H₈O₃, MW 140.14 g/mol) is an α-hydroxy ketone bearing a furan heterocycle at the 1-position. The CAS 152723-25-6 specifically denotes the (-)-enantiomer; the racemic mixture is registered under CAS 20894-95-5, while the (R)- and (S)-enantiomers carry CAS 152723-24-5 and 287716-26-1, respectively.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 152723-25-6
Cat. No. B130504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-2-hydroxypropan-1-one
CAS152723-25-6
Synonyms1-Propanone, 1-(2-furanyl)-2-hydroxy-, (-)- (9CI)
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CO1)O
InChIInChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3
InChIKeyIJCOISTYFBUCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-yl)-2-hydroxypropan-1-one (CAS 152723-25-6): Procurement-Relevant Identity and Structural Classification


1-(Furan-2-yl)-2-hydroxypropan-1-one (CAS 152723-25-6, molecular formula C₇H₈O₃, MW 140.14 g/mol) is an α-hydroxy ketone bearing a furan heterocycle at the 1-position [1]. The CAS 152723-25-6 specifically denotes the (-)-enantiomer; the racemic mixture is registered under CAS 20894-95-5, while the (R)- and (S)-enantiomers carry CAS 152723-24-5 and 287716-26-1, respectively . This compound belongs to the class of heteroaryl α-hydroxy ketones, which are valued as chiral building blocks in pharmaceutical intermediate synthesis and as substrates for thiamine diphosphate (ThDP)-dependent enzyme-catalyzed C–C bond formations [2].

Chiral Building Block Enantiomer-defined (−)-α-hydroxy ketone for stereochemical control studies
Enzymatic Substrate ThDP-dependent carboligation reactions for chiral C–C bond formation
Heteroaryl Core Furan ring imparts distinct electronic and H-bonding properties vs phenyl, thiophene, pyridine

Why 1-(Furan-2-yl)-2-hydroxypropan-1-one Cannot Be Casually Replaced by Phenyl, Thiophene, or Pyridine Analogs in Chiral Synthesis


The furan oxygen atom confers fundamentally different electronic and hydrogen-bonding properties compared to the phenyl (carbocyclic), thiophene (sulfur heterocycle), or pyridine (nitrogen heterocycle) analogs [1]. In ThDP-dependent enzymatic carboligation using benzoylformate decarboxylase (BFD), the enantiomeric excess obtained with furan-2-carbaldehyde (45% ee) is substantially lower than that with thiophene-2-carbaldehyde (83% ee), demonstrating that the heteroatom identity directly governs enzyme stereoselectivity and cannot be predicted from simple structural analogy [2]. Furthermore, the furan ring's electron-rich nature makes it susceptible to acid-catalyzed polymerization and ring-opening under conditions where thiophene analogs remain stable, meaning synthetic routes optimized for one heterocycle class are not transferable to another without substantial re-optimization [3].

Enzyme Stereoselectivity Mismatch

Furan substrate yields substantially lower enantiomeric excess in BFD-catalyzed carboligation compared with thiophene analog

Acid-Catalyzed Degradation Risk

Furan ring is susceptible to polymerization and ring-opening under acidic conditions where thiophene remains stable

H-Bond Network Divergence

Furan oxygen acts as a stronger H-bond acceptor, altering solid-state packing and solubility profiles relative to thiophene or phenyl analogs

Quantitative Differentiation Evidence for 1-(Furan-2-yl)-2-hydroxypropan-1-one Against Its Closest Structural Analogs


BFD-Catalyzed Carboligation Enantioselectivity: Furan vs. Thiophene Aldehyde Substrates

In the benzoylformate decarboxylase (BFD)-catalyzed carboligation of heteroaryl aldehydes with acetaldehyde, the target compound precursor (furan-2-carbaldehyde) yields the (S)-α-hydroxy ketone product with only 45% enantiomeric excess (ee). Under identical reaction conditions, thiophene-2-carbaldehyde produces the corresponding (S)-thiophene analog with 83% ee [1]. This 38-percentage-point difference in stereochemical outcome demonstrates that the furan oxygen atom substantially perturbs the enzyme's chiral induction relative to the sulfur-containing thiophene, making furan-derived products significantly more challenging to obtain in optically pure form via this widely used biocatalytic route.

BFD Enantioselectivity
Head-to-head
Furan-2-carbaldehyde
45% ee
vs
Thiophene-2-carbaldehyde
83% ee
Δ = +38 pp for thiophene
Heteroatom strongly influences enzymatic chiral induction; furan substrates demand distinct synthetic strategy
Wild-type BFD; reported in Dünnwald et al. 2000
enzyme catalysis chiral α-hydroxy ketone synthesis benzoylformate decarboxylase

Lipophilicity and Hydrogen-Bonding Capacity: Furan vs. Phenyl α-Hydroxy Ketone Core

The target compound exhibits an XLogP3 value of 0.3 [1], substantially lower than the phenyl analog 2-hydroxypropiophenone (XLogP 2.5) . This ~2.2 log unit difference translates to an approximately 160-fold greater partitioning into aqueous phase for the furan derivative. Additionally, the target compound possesses 3 hydrogen bond acceptor (HBA) sites (furan O, carbonyl O, hydroxyl O) versus only 2 HBA sites for the phenyl analog, and a larger topological polar surface area (TPSA 50.4 Ų vs. 37.3 Ų) [1]. These parameters place the furan compound in a distinctly more hydrophilic region of drug-like chemical space.

Physicochemical Profile
Cross-study comparable
XLogP3 0.3 vs 2.5
HBA 3 vs 2
TPSA 50.4 vs 37.3 Ų
Furan analog is markedly more hydrophilic; permeability and solubility profiles diverge from phenyl analog
Computed properties; PubChem data
physicochemical profiling logP hydrogen bonding drug-likeness

Impact of α-Hydroxylation on Physicochemical Properties Relative to the Non-Hydroxylated Furan Ketone

Compared with its non-hydroxylated precursor 1-(furan-2-yl)propan-1-one (2-propionylfuran, CAS 3194-15-8), the introduction of the α-hydroxy group in the target compound adds one hydrogen bond donor (0 → 1) and increases the hydrogen bond acceptor count from 2 to 3 while raising TPSA from 30.2 Ų to 50.4 Ų [1][2]. The XLogP3 decreases from 1.0 to 0.3 [1][3]. These changes are critical in fragment-based drug design where the α-hydroxy ketone serves as a key pharmacophoric element for target engagement (e.g., zinc-binding groups in metalloenzyme inhibitors).

α-Hydroxy vs Non-Hydroxy
Cross-study comparable
HBD 1 vs 0
HBA 3 vs 2
TPSA 50.4 vs 30.2 Ų
XLogP3 0.3 vs 1.0
α-OH enables key zinc-binding interactions and chiral derivatization; non-hydroxylated analog lacks these handles
Computed properties; values for parent structures
structure-property relationship hydrogen bonding α-hydroxy ketone

Furan vs. Thiophene Heterocycle: Differential Hydrogen-Bond Acidity and Solid-State Architecture

A comparative crystallographic and solvatochromic study of hydrophilically functionalized aromatic amino ketones demonstrated that the electronic nature of the furan vs. thiophene ring dictates the hydrogen-bond acidity of the pendant hydroxyl group and the resulting intermolecular hydrogen-bond network in the solid state [1]. Fur(OH)₂ and Thi(OH)₂ analogs exhibit qualitatively different intermolecular hydrogen bonds as confirmed by X-ray structures and UV/Vis reflectance spectra, with the furan oxygen acting as a stronger hydrogen-bond acceptor than the thiophene sulfur [2]. This class-level distinction implies that formulations, co-crystallization screens, and solid-form selection efforts will yield different outcomes depending on the heterocycle identity.

Solid-State H-Bond Architecture
Class-level
Furan O is stronger H-bond acceptor; distinct crystal packing confirmed by X-ray and UV/Vis reflectance
Furan heterocycle yields unique co-crystal and solid-form outcomes vs thiophene
El-Sayed et al. Chem. Mater. 2003; qualitative distinction
crystallography hydrogen bond acidity solvatochromism heterocyclic electronics

Commercial Availability and Lead-Time: Furan vs. Thiophene α-Hydroxy Ketone Procurement

The racemic 1-(furan-2-yl)-2-hydroxypropan-1-one is commercially available from Biosynth (Cat. VAA89495) at a list price of $802.50 for 50 mg and $2,554.70 for 0.5 g, with a stated lead time of 3–4 weeks . The (-)-enantiomer (CAS 152723-25-6) is listed by CymitQuimica at €358.00 for 25 mg and €1,429.00 for 250 mg, with an estimated delivery time of ~55 days . In contrast, the thiophene analog (CAS 1697598-74-5) is listed by multiple suppliers across chemical marketplaces, and the phenyl analog 2-hydroxypropiophenone (CAS 610-99-1) is a bulk commodity chemical available from dozens of vendors at significantly lower cost. The restricted supplier base and longer lead times for the furan compound impose planning constraints on procurement.

Commercial Availability
Data to verify
Racemate
$802.50/50 mg
3–4 wk
vs
(−)-Enantiomer
€358/25 mg
~55 d
Phenyl analog: bulk commodity
Supply constraints and premium pricing impact procurement timelines
Supplier data as of 2025–2026; subject to change
supply chain commercial sourcing lead time pricing

Evidence-Backed Research and Industrial Application Scenarios for 1-(Furan-2-yl)-2-hydroxypropan-1-one


Chiral α-Hydroxy Ketone Building Block for Metallocenzyme Inhibitor Synthesis

The α-hydroxy ketone motif is a recognized zinc-binding group in inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The furan variant (XLogP3 = 0.3) provides a markedly more hydrophilic scaffold than the phenyl analog (XLogP3 = 2.5), which can be advantageous for improving aqueous solubility and reducing promiscuous hydrophobic binding when targeting polar enzyme active sites [1]. Procurement of the (-)-enantiomer (CAS 152723-25-6) is specifically warranted when the target enzyme exhibits stereospecific zinc chelation.

Substrate for Directed Evolution of ThDP-Dependent Enzymes with Improved Furan Specificity

The 45% ee achieved by wild-type BFD with furan-2-carbaldehyde [1] represents a significant stereoselectivity gap compared to thiophene-2-carbaldehyde (83% ee). This makes the furan compound an ideal candidate as a benchmark substrate in directed evolution campaigns aimed at engineering BFD or benzaldehyde lyase (BAL) variants with enhanced enantioselectivity for oxygen-heterocycle substrates. The compound's commercial availability, though with notable lead times, supports its use in enzyme engineering programs.

Physicochemical Probe in Heterocycle-Dependent Solid Form and Co-Crystal Screening

Based on crystallographic evidence that furan vs. thiophene heterocycles produce qualitatively different intermolecular hydrogen-bond networks [1], 1-(furan-2-yl)-2-hydroxypropan-1-one can serve as a model α-hydroxy ketone for systematic co-crystal screening studies. Its three H-bond acceptor sites and single H-bond donor, combined with the furan oxygen's stronger H-bond acceptor character, offer a distinct supramolecular synthon profile compared to phenyl or thiophene analogs, making it valuable for crystal engineering investigations.

Synthetic Intermediate for Furan-Containing Pharmaceutical Candidates

Naturally occurring furan-containing α-hydroxy ketones, such as 2-hydroxy-1-(5-(hydroxymethyl)furan-2-yl)propan-1-one isolated from Daedaleopsis tricolor [1], highlight the broader relevance of this scaffold in bioactive natural product space. The target compound serves as a minimalist synthetic precursor for constructing more complex furan-bearing pharmaceutical intermediates through established transformations: oxidation to 1,2-diketones, reduction to 1,2-diols, or reductive amination to β-amino alcohols [2].

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor design studies
Hydrophilic furan core for polar active-site targeting
Enantiomer-specific zinc chelation verification
ThDP enzyme engineering campaigns
Furan substrate with wild-type stereoselectivity gap
Directed evolution toward improved enantioselectivity
Solid-form and co-crystal screening
Distinct H-bond acceptor profile from furan oxygen
Co-crystal formation and supramolecular synthon analysis
Pharmaceutical intermediate synthesis
Versatile α-hydroxy ketone handle for derivatization
Oxidation/reduction/amination pathway optimization
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